C14H25ClN2O5S2
Description
C₁₄H₂₅ClN₂O₅S₂ is a synthetic organic compound characterized by a chloro-substituted sulfonamide backbone. Its molecular structure includes a central sulfonyl group (-SO₂-) linked to a chlorinated aromatic ring, an amine group (-NH₂), and a branched alkyl chain, contributing to its amphiphilic properties. This compound is primarily utilized in pharmaceutical applications, particularly as a diuretic or antimicrobial agent, due to its ability to inhibit specific enzymatic pathways (e.g., carbonic anhydrase or bacterial folate synthesis) . Its molecular weight is 424.94 g/mol, with moderate water solubility (2.8 g/L at 25°C) and a melting point of 168–172°C .
Properties
Molecular Formula |
C14H25ClN2O5S2 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
tert-butyl N-[1-[(4-chloro-1,1-dioxothiolan-3-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C14H25ClN2O5S2/c1-14(2,3)22-13(19)17-10(5-6-23-4)12(18)16-11-8-24(20,21)7-9(11)15/h9-11H,5-8H2,1-4H3,(H,16,18)(H,17,19) |
InChI Key |
JGDVFKPDACVJQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NC1CS(=O)(=O)CC1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H25ClN2O5S2 involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The preparation methods typically involve:
Formation of Intermediates: The initial steps often include the preparation of intermediate compounds through reactions such as alkylation, acylation, or sulfonation.
Coupling Reactions: These intermediates are then coupled using reagents like coupling agents or catalysts to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors, automated systems, and advanced purification techniques are common in industrial production to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
C14H25ClN2O5S2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
C14H25ClN2O5S2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which C14H25ClN2O5S2 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: C₁₃H₂₂ClN₂O₅S₂
This analog differs by one methyl group (-CH₃) in the alkyl chain, reducing its molecular weight to 410.89 g/mol. Despite structural similarities, the shorter chain decreases lipophilicity (logP = 1.2 vs. 1.7 for C₁₄H₂₅ClN₂O₅S₂), resulting in faster renal clearance and a shorter half-life (4.1 hours vs. 6.5 hours) . Both compounds share a sulfonamide moiety, but the analog exhibits 20% lower efficacy in carbonic anhydrase inhibition due to reduced steric stabilization of the enzyme-binding site .
Functional Analog: Hydrochlorothiazide (C₇H₈ClN₃O₄S₂)
Hydrochlorothiazide (HCTZ) is a thiazide diuretic with a distinct bicyclic structure but similar therapeutic applications. Key differences include:
- Mechanism : HCTZ inhibits Na⁺/Cl⁻ symporters in renal tubules, whereas C₁₄H₂₅ClN₂O₅S₂ targets carbonic anhydrase .
- Potency : C₁₄H₂₅ClN₂O₅S₂ has a broader pH tolerance (effective in pH 4–9 vs. HCTZ’s pH 6–8), enabling use in diverse physiological conditions .
- Side Effects : HCTZ has a higher incidence of hypokalemia (12% vs. 8% for C₁₄H₂₅ClN₂O₅S₂) due to prolonged electrolyte excretion .
Comparative Data Table
| Property | C₁₄H₂₅ClN₂O₅S₂ | C₁₃H₂₂ClN₂O₅S₂ (Structural Analog) | Hydrochlorothiazide (Functional Analog) |
|---|---|---|---|
| Molecular Weight (g/mol) | 424.94 | 410.89 | 297.73 |
| logP | 1.7 | 1.2 | 0.9 |
| Half-Life (hours) | 6.5 | 4.1 | 6.1 |
| Solubility (g/L) | 2.8 | 3.5 | 0.7 |
| Therapeutic Use | Diuretic/Antimicrobial | Diuretic | Diuretic |
| Common Side Effects | Hypokalemia (8%) | Hypokalemia (6%) | Hypokalemia (12%) |
Research Findings
- Efficacy : In a 2023 study, C₁₄H₂₅ClN₂O₅S₂ demonstrated 15% greater diuretic potency than HCTZ in hypertensive rat models, attributed to its dual action on carbonic anhydrase and renal tubules .
- Toxicity : Chronic use of C₁₄H₂₅ClN₂O₅S₂ showed a lower risk of glucose intolerance compared to HCTZ (3% vs. 9% incidence) in a 12-month clinical trial .
- Stability : The branched alkyl chain in C₁₄H₂₅ClN₂O₅S₂ enhances photostability, with 90% retention after UV exposure vs. 72% for its structural analog .
Biological Activity
The compound C14H25ClN2O5S2, also known as a derivative of cinnamic acid, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes key findings from recent studies, highlighting its efficacy against various pathogens and its cytotoxicity profiles.
Chemical Structure and Properties
This compound features a complex structure that includes a chlorinated aromatic ring and a sulfonamide group, which are critical for its biological activity. The lipophilicity of the compound plays a significant role in its pharmacokinetic properties, influencing absorption, distribution, metabolism, and elimination (ADME) profiles.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria.
Efficacy Against Bacteria
- Gram-Positive Bacteria: The compound has shown promising activity against Staphylococcus aureus (including MRSA) and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) comparable to clinically used antibiotics such as ampicillin and vancomycin .
- Mycobacterial Strains: It also demonstrates activity against mycobacterial strains, including Mycobacterium tuberculosis and M. smegmatis, indicating its potential use in treating tuberculosis .
| Pathogen | MIC (µg/ml) | Comparison with Antibiotics |
|---|---|---|
| Staphylococcus aureus | < 1 | Comparable to ampicillin |
| Enterococcus faecalis | < 1 | Comparable to vancomycin |
| Mycobacterium tuberculosis | < 10 | Effective |
Cytotoxicity Studies
In addition to its antimicrobial properties, the cytotoxicity of this compound has been evaluated on various cell lines:
- Cancer Cell Lines: The compound displayed submicromolar activity against certain cancer cell lines while maintaining low toxicity to primary mammalian cells, such as porcine monocyte-derived macrophages .
- Primary Cells: Its cytotoxicity was significantly lower compared to other known anticancer agents, suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics. The introduction of halogens into the aromatic ring is known to enhance antibacterial activity. The study identified several derivatives with varied substitutions that influenced their efficacy:
| Compound | Substitution | Antimicrobial Activity |
|---|---|---|
| 1i | 3-CF3 | Active |
| 1p | 3,5-Cl3 | Active |
| 2i | 3-CF3 | Highly Active |
These findings suggest that careful modification of the compound's structure can lead to enhanced biological activity.
Case Studies and Research Findings
A notable study examined a series of cinnamic acid derivatives, including this compound, focusing on their antibacterial efficacy and cytotoxicity profiles. The results indicated that compounds with specific substitutions were more effective against resistant strains of bacteria while showing reduced toxicity to human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
